molecular formula C15H27ClN2O4 B13452317 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride

2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride

Cat. No.: B13452317
M. Wt: 334.84 g/mol
InChI Key: VTPPGXZRHMBMQK-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-methyl 2,8-diazaspiro[45]decane-2,4-dicarboxylate hydrochloride is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride typically involves multiple steps. The starting materials often include tert-butylamine and methylamine, which undergo a series of reactions to form the spirocyclic core. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing

Biological Activity

2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride (CAS Number: 2758004-03-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and data tables.

The molecular structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₅H₂₇ClN₂O₄
Molecular Weight334.84 g/mol
CAS Number2758004-03-2

Research indicates that compounds similar to 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane derivatives may modulate cellular processes such as autophagy and neuroprotection. Autophagy is critical for cellular homeostasis, particularly in neurons, where it helps clear damaged organelles and proteins.

Autophagy Modulation

A study highlighted a small-molecule modulator that activates autophagy without affecting mTOR signaling pathways, which are often implicated in cellular growth and metabolism. This suggests that 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane derivatives could enhance autophagic flux independently of mTOR pathways, indicating their potential as neuroprotective agents .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Neuroprotection : The compound has shown promise in protecting neurons from stress-induced damage by enhancing autophagic processes.
  • Cytotoxicity Studies : Initial assessments indicate that the compound does not exhibit overt cytotoxic effects at effective concentrations, supporting its safety for potential therapeutic applications .

Case Studies

  • Neurodegenerative Models : In animal models of neurodegeneration, treatment with related diazaspiro compounds resulted in improved cognitive function and reduced neuronal loss.
  • Cell Viability Assays : Compounds were tested for cell viability across various concentrations, demonstrating a favorable safety profile with no significant cytotoxicity observed at therapeutic doses.

Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionEnhanced neuronal survival under stress conditions
Autophagy ActivationIncreased LC3-II levels indicating autophagic flux
CytotoxicityNo significant cell death at effective concentrations

Properties

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.84 g/mol

IUPAC Name

2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15;/h11,16H,5-10H2,1-4H3;1H

InChI Key

VTPPGXZRHMBMQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC.Cl

Origin of Product

United States

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